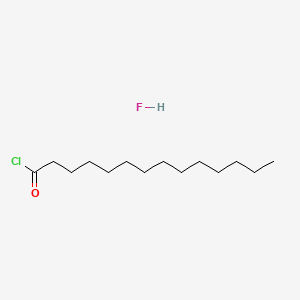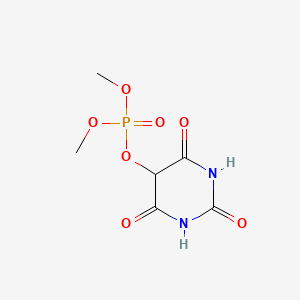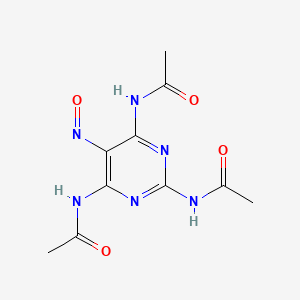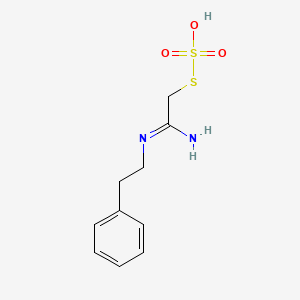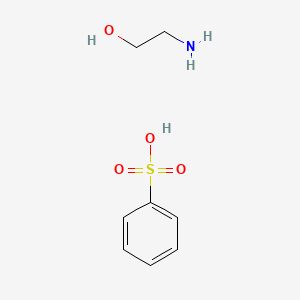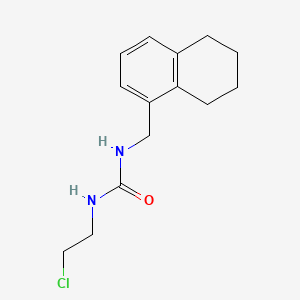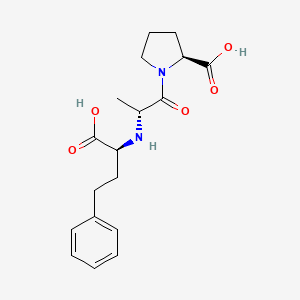![molecular formula C11H16OS B12797871 [(3-Methylbutyl)sulfinyl]benzene CAS No. 1918-88-3](/img/structure/B12797871.png)
[(3-Methylbutyl)sulfinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methylbutyl)sulfinyl]benzene is an organic compound with the molecular formula C11H16OS It is a derivative of benzene, where a sulfinyl group is attached to the benzene ring via a 3-methylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylbutyl)sulfinyl]benzene typically involves the reaction of 3-methylbutylbenzene with a sulfinylating agent. One common method is the oxidation of 3-methylbutylbenzene using an oxidizing agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like tungsten or molybdenum. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methylbutyl)sulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of [(3-Methylbutyl)sulfonyl]benzene.
Reduction: Formation of [(3-Methylbutyl)sulfanyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[(3-Methylbutyl)sulfinyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3-Methylbutyl)sulfinyl]benzene involves its interaction with various molecular targets and pathways The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound and its reactivity
Comparación Con Compuestos Similares
[(3-Methylbutyl)sulfinyl]benzene can be compared with other similar compounds, such as:
[(3-Methylbutyl)sulfanyl]benzene: Differs by having a sulfide group instead of a sulfinyl group.
[(3-Methylbutyl)sulfonyl]benzene: Differs by having a sulfonyl group instead of a sulfinyl group.
[(3-Methylbutyl)thio]benzene: Differs by having a thioether group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
1918-88-3 |
|---|---|
Fórmula molecular |
C11H16OS |
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
3-methylbutylsulfinylbenzene |
InChI |
InChI=1S/C11H16OS/c1-10(2)8-9-13(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
GIQLHIMCNMKTHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


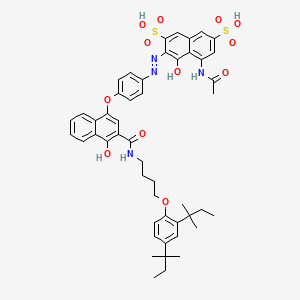
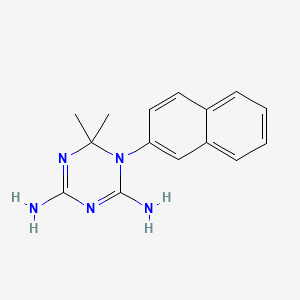
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
